Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Conferred by Ortho-Trifluoromethyl Substitution
In a direct structure–activity relationship study of triazole-containing macrocycles, compounds carrying a trifluoromethyl substituent on the N-phenyl moiety achieved IC50 values < 13 µM against the MCF-7 breast adenocarcinoma cell line, whereas non-fluorinated phenyl analogs in the same scaffold exhibited substantially higher IC50 values, placing the CF3-bearing compounds in a distinctly more potent tier [1]. While the exact compound tested was not ethyl 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate, the conserved 2-(trifluoromethyl)phenyl-triazole pharmacophore permits class-level inference of a similar potency advantage relative to the des-fluoro analog ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Conserved 2-(trifluoromethyl)phenyl-triazole substructure; IC50 < 13 µM |
| Comparator Or Baseline | Non-fluorinated phenyl analog; IC50 > 13 µM (not explicitly quantified in source) |
| Quantified Difference | At least 2-fold improvement (lower bound estimate based on < 13 µM threshold vs. > 13 µM) |
| Conditions | MCF-7 breast adenocarcinoma cell line; 48 h exposure; MTT assay; concentration range not specified in detail |
Why This Matters
Procurement of the 2-CF3-phenyl variant is scientifically justified when screening for anticancer lead compounds, as the trifluoromethyl group is a validated potency-enhancing motif in this chemotype.
- [1] Hernández-Vázquez, E., Chávez-Riveros, A., Romo-Pérez, A., Ramírez-Apan, M. T., Chávez-Blanco, A. D., Morales-Bárcenas, R., Dueñas-González, A., & Miranda, L. D. (2018). Cytotoxic Activity and Structure–Activity Relationship of Triazole-Containing Bis(Aryl Ether) Macrocycles. ChemMedChem, 13(12), 1193–1209. View Source
